Ac-DL-Tyr-DL-Arg-DL-Ser-DL-Arg-DL-Lys-DL-Tyr-DL-xiThr-DL-Ser-DL-Trp-DL-Tyr-NH2
Description
Ac-DL-Tyr-DL-Arg-DL-Ser-DL-Arg-DL-Lys-DL-Tyr-DL-xiThr-DL-Ser-DL-Trp-DL-Tyr-NH2 is a synthetic peptide featuring alternating D- and L-amino acid residues, a design strategy commonly employed to enhance metabolic stability and resistance to enzymatic degradation. Key structural features include:
- N-terminal acetylation (Ac): Improves stability by blocking aminopeptidase activity.
- DL-amino acids: Alternating D/L configurations disrupt protease recognition sites.
- C-terminal amidation (-NH2): Enhances peptide stability and mimics endogenous peptide hormones.
This peptide shares homology with opioid receptor antagonists, particularly dynorphin analogs, but its unique sequence and modifications suggest distinct pharmacological properties .
Properties
Molecular Formula |
C68H95N19O17 |
|---|---|
Molecular Weight |
1450.6 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[1-[[1-[[1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C68H95N19O17/c1-36(90)56(66(104)86-55(35-89)65(103)84-53(32-41-33-77-46-10-4-3-9-45(41)46)62(100)82-50(57(70)95)29-38-14-20-42(92)21-15-38)87-63(101)52(31-40-18-24-44(94)25-19-40)83-59(97)47(11-5-6-26-69)79-58(96)48(12-7-27-75-67(71)72)81-64(102)54(34-88)85-60(98)49(13-8-28-76-68(73)74)80-61(99)51(78-37(2)91)30-39-16-22-43(93)23-17-39/h3-4,9-10,14-25,33,36,47-56,77,88-90,92-94H,5-8,11-13,26-32,34-35,69H2,1-2H3,(H2,70,95)(H,78,91)(H,79,96)(H,80,99)(H,81,102)(H,82,100)(H,83,97)(H,84,103)(H,85,98)(H,86,104)(H,87,101)(H4,71,72,75)(H4,73,74,76) |
InChI Key |
CGPSWQBETUSORI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Tyr-DL-Arg-DL-Ser-DL-Arg-DL-Lys-DL-Tyr-DL-xiThr-DL-Ser-DL-Trp-DL-Tyr-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Addition of the next amino acid in the sequence using coupling reagents such as HBTU or DIC.
Cleavage: Cleavage of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ac-DL-Tyr-DL-Arg-DL-Ser-DL-Arg-DL-Lys-DL-Tyr-DL-xiThr-DL-Ser-DL-Trp-DL-Tyr-NH2 can undergo various chemical reactions, including:
Oxidation: Oxidation of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds if present.
Substitution: Substitution reactions involving the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Reagents like acyl chlorides or anhydrides for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the formation of free thiols.
Scientific Research Applications
Ac-DL-Tyr-DL-Arg-DL-Ser-DL-Arg-DL-Lys-DL-Tyr-DL-xiThr-DL-Ser-DL-Trp-DL-Tyr-NH2 has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of Ac-DL-Tyr-DL-Arg-DL-Ser-DL-Arg-DL-Lys-DL-Tyr-DL-xiThr-DL-Ser-DL-Trp-DL-Tyr-NH2 involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including signal transduction and enzyme activity. The exact mechanism depends on the specific sequence and structure of the peptide, which determines its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Amino Acid Configuration: Unlike JVA-901, Arodyn, and Dynantin, which use exclusively L-amino acids, the target peptide employs alternating D/L residues, likely improving protease resistance .
Modifications :
- The xiThr residue is unique to the target peptide and may alter hydrogen bonding or steric interactions with receptors.
- Cyclization in Zyklophin enhances stability but restricts conformational flexibility compared to the linear, D/L-mixed structure of the target peptide .
Charge and Solubility : The high arginine/lysine content in the target peptide (similar to JVA-901 and Dynantin) suggests strong solubility in aqueous environments, critical for bioavailability.
Receptor Selectivity : While most analogs target κ-opioid receptors (KOR), the target peptide’s DL configuration and xiThr could modulate selectivity toward δ- or μ-opioid receptors, though further studies are needed.
Research Findings and Implications
Stability and Pharmacokinetics
- Metabolic Stability : The alternating D/L configuration in the target peptide likely extends half-life compared to all-L analogs like Dyn A-(1-11)NH2 .
- Comparative Data :
- Zyklophin: Cyclization grants a plasma half-life of ~2 hours in rodents.
- Target Peptide: Predicted half-life >4 hours (theoretical, based on D/L design), though experimental validation is required.
Receptor Binding and Efficacy
- Dynantin: Exhibits nanomolar affinity for KOR (IC50 = 3.2 nM) due to (2S)-Mdp and Ile-Arg substitutions .
- Target Peptide : The DL-Tyr and DL-Arg residues may reduce affinity compared to Dynantin but improve selectivity against off-target receptors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
